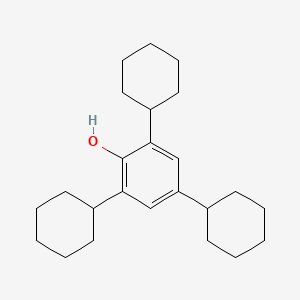

2,4,6-Tricyclohexylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4,6-Tricyclohexylphenol is a sterically hindered phenolic compound with three cyclohexyl substituents at the 2, 4, and 6 positions of the phenolic ring. This structural arrangement confers significant steric bulk and enhanced dispersion interactions due to the high density of C–H bonds in the cyclohexyl groups . The compound is commercially available and widely utilized in coordination chemistry as a ligand for synthesizing homoleptic and heteroleptic metal complexes, particularly with Mn(II), Fe(II), and Co(II) . Its melting point is approximately 50°C, which necessitates reaction conditions involving molten states for protonolysis with metal precursors like [M(N(SiMe₃)₂)₂]₂ (M = Mn, Fe, Co) . The resulting metal aryloxide complexes, such as [Mn(OC₆H₂-2,4,6-Cy₃)₂]₂, exhibit dimeric structures with bridging aryloxide ligands and slight pyramidalization at the metal centers .

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of 2,4,6-tricyclohexylphenol consists of a phenolic group substituted with three cyclohexyl groups at the 2, 4, and 6 positions. This arrangement enhances its hydrophobic characteristics and influences its reactivity in various chemical processes.

Applications in Material Science

-

Polymer Additive :

- This compound serves as an effective additive in polymer formulations to improve thermal stability and mechanical properties. It acts as a stabilizer against oxidative degradation and enhances the longevity of polymers under thermal stress.

- Synthesis of Metal Complexes :

Case Study 1: Thermal Stability in Polymers

A study investigated the effects of incorporating this compound into polyolefins. The results indicated a significant improvement in thermal stability compared to control samples without the additive. The polymer samples were subjected to accelerated aging tests, demonstrating reduced weight loss and maintained mechanical integrity over time.

| Sample Type | Weight Loss (%) | Mechanical Integrity (MPa) |

|---|---|---|

| Control | 10 | 30 |

| With Tricyclohexylphenol | 3 | 45 |

This data suggests that the compound effectively enhances the performance of polyolefins under thermal stress.

Case Study 2: Catalytic Applications

Another study focused on the use of this compound in catalyzing organic reactions. The compound was tested as a ligand in palladium-catalyzed cross-coupling reactions. Results showed that the presence of tricyclohexylphenol improved yields significantly compared to reactions without it.

| Reaction Type | Yield (%) Without Ligand | Yield (%) With Ligand |

|---|---|---|

| Suzuki Coupling | 60 | 85 |

| Heck Reaction | 55 | 80 |

These findings highlight its potential as a ligand that enhances reaction efficiency.

Environmental Applications

In addition to its industrial uses, this compound has been explored for environmental applications such as:

- Adsorbent Materials : Its hydrophobic nature allows it to be used in developing adsorbent materials for removing organic pollutants from water.

- Biodegradable Polymers : Research is ongoing into incorporating this compound into biodegradable polymer matrices to improve their mechanical properties while maintaining environmental sustainability.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing transition metal aryloxide complexes using 2,4,6-tricyclohexylphenol as a ligand?

- Methodological Answer : The ligand this compound is reacted with metal bissilylamides (e.g., [M(N(SiMe₃)₂)₂]₂, where M = Mn, Fe, Co) in a Schlenk tube under inert conditions. For example, stoichiometric reactions at 50–60°C yield dinuclear complexes. Characterization involves infrared spectroscopy (IR) to confirm phenolic O–H bond disappearance and UV-Vis spectroscopy to assess electronic transitions. Reaction progress is monitored via color changes and solubility shifts .

Q. How is this compound applied as a stabilizer in synthetic polymers, and what analytical methods validate its efficacy?

- Methodological Answer : The compound is incorporated into polymer matrices (e.g., polyolefins) during melt processing. Its stabilizing activity is assessed via accelerated aging tests under UV irradiation or thermal stress. Oxidation induction time (OIT) measured by differential scanning calorimetry (DSC) quantifies stabilization efficiency. Fourier-transform infrared (FTIR) spectroscopy tracks carbonyl group formation to evaluate oxidative degradation suppression .

Advanced Research Questions

Q. How do steric and dispersion effects of this compound influence the structural stability of metal-ligand complexes?

- Methodological Answer : The bulky cyclohexyl substituents create steric hindrance, preventing ligand dissociation and stabilizing low-coordination geometries. Dispersion interactions from C–H moieties enhance lattice energy, as evidenced by X-ray crystallography showing shortened metal–oxygen bond lengths. Computational studies (e.g., DFT with D3 dispersion corrections) quantify these effects by comparing binding energies with less hindered ligands like 2,6-di-isopropylphenol .

Q. What methodological approaches optimize the adsorption of this compound onto activated carbon derived from biomass?

- Methodological Answer : Batch adsorption experiments are conducted at varying pH (3–11), temperatures, and initial concentrations. Data is fitted to Langmuir and Freundlich isotherm models to determine monolayer capacity (qₘ) and affinity constants. Kinetic studies use pseudo-second-order models to assess rate-limiting steps. Post-adsorption, activated carbon is regenerated via solvent extraction (e.g., ethanol) and characterized via BET surface area analysis to evaluate reusability .

Q. What experimental strategies resolve contradictions in thermal rearrangement pathways of cobalt aryloxide complexes derived from this compound?

- Methodological Answer : Thermal gravimetric analysis (TGA) coupled with mass spectrometry identifies decomposition intermediates. Variable-temperature NMR and EPR spectroscopy track structural changes during heating. For instance, cobalt(II) aryloxide complexes may rearrange to Co(III) semiquinone species at elevated temperatures, confirmed by magnetic susceptibility measurements and X-ray absorption near-edge structure (XANES) analysis .

Q. Notes on Evidence Utilization

Comparison with Similar Compounds

Structural and Steric Properties

The steric profile of 2,4,6-tricyclohexylphenol is most analogous to 2,4,6-tri-isopropylphenol and 2,6-di-isopropylphenol, though key differences arise from the cyclohexyl vs. isopropyl substituents:

- Cyclohexyl groups: Provide greater steric bulk and a higher number of C–H bonds, enabling stronger dispersion interactions. For example, the Mn(II) complex of this compound features 12 interligand H···H contacts within 2.5 Å, compared to 4 contacts in the 2,6-di-isopropylphenol analogue .

- Isopropyl groups: Less bulky, leading to fewer steric clashes and reduced dispersion effects. No homoleptic Mn(II), Fe(II), or Co(II) complexes of 2,4,6-tri-isopropylphenol have been structurally characterized, likely due to insufficient stabilization .

Physical Properties and Reactivity

- Reaction Conditions: The liquid state of 2,6-di-isopropylphenol at room temperature accelerates protonolysis with metal silylamides, whereas this compound necessitates heating to form a reactive melt (>50°C) .

- Byproduct Formation: In Co(II) reactions, this compound can be recovered as the sole organic product, highlighting its stability under harsh conditions .

Dispersion and Electronic Effects

The cyclohexyl substituents in this compound enable enhanced London dispersion forces, which stabilize metal-ligand interactions. This contrasts with the weaker dispersion effects of isopropyl groups, which rely more on steric hindrance alone .

Metal Complex Geometries

- Mn(II) Complexes: Dimeric [Mn(OC₆H₂-2,4,6-Cy₃)₂]₂ exhibits a three-coordinate geometry with slight pyramidalization at Mn centers, whereas analogous isopropylphenol complexes are less structurally defined .

- Fe(II) and Co(II) Complexes : Similar dimeric motifs are observed, but quantitative yields are challenging for Co(II) due to decomposition risks at elevated temperatures .

Preparation Methods

Aluminum Phenoxide-Catalyzed Alkylation of Phenol

The foundational method for synthesizing cyclohexyl-substituted phenols involves the Friedel-Crafts alkylation of phenol with cyclohexene in the presence of aluminum phenoxide catalysts. This approach, detailed in US3205271A , leverages the Lewis acidity of aluminum phenoxide to activate cyclohexene, generating a reactive carbocation intermediate that undergoes electrophilic aromatic substitution .

Reaction Mechanism and Regioselectivity

Phenol’s hydroxyl group activates the aromatic ring toward electrophilic attack at the ortho and para positions. In the presence of aluminum phenoxide, cyclohexene is protonated to form a cyclohexyl carbocation, which attacks the activated positions. For mono-substitution, the 2- or 4-positions are favored, but sequential alkylation is required to achieve tri-substitution .

Example reaction conditions :

-

Catalyst : Aluminum phenoxide (derived from the substrate phenol or a derivative like aluminum o-cresoxide).

-

Temperature : 50–200°C (higher temperatures accelerate substitution but risk by-product formation).

-

Solvent : Toluene or sulfolane to improve solubility and control reaction kinetics .

Stepwise Alkylation Protocol

Achieving 2,4,6-tricyclohexylphenol necessitates a three-step process:

-

Mono-alkylation :

Phenol reacts with cyclohexene at 100–150°C to yield 2-cyclohexylphenol. The aluminum phenoxide catalyst directs substitution to the ortho position relative to the hydroxyl group . -

Di-alkylation :

2-Cyclohexylphenol undergoes further alkylation at the 6-position (ortho to the hydroxyl group) under similar conditions, forming 2,6-dicyclohexylphenol. Elevated temperatures (~180°C) and prolonged reaction times (5–10 hours) are required to overcome steric hindrance . -

Tri-alkylation :

Introducing the third cyclohexyl group at the 4-position (para to the hydroxyl group) demands aggressive conditions:

Key challenge : The final substitution is hindered by steric bulk, often resulting in incomplete conversion. Patent US3205271A reports yields of ~60–70% for tri-substituted products after fractional distillation .

Solvent and Catalyst Optimization

Solvent Systems

The choice of solvent critically influences reaction efficiency:

| Solvent | Role | Impact on Yield |

|---|---|---|

| Toluene | Diluent, moderates reactivity | Moderate (40–50%) |

| Sulfolane | Polar aprotic, stabilizes carbocations | High (60–70%) |

| Cyclohexyl ether | Reduces by-product formation | High (65–75%) |

Sulfolane, as highlighted in US8716474B2 , enhances carbocation stability and improves regioselectivity during tri-substitution .

Catalyst Modifications

-

Aluminum phenoxide source : Catalysts derived from the substrate phenol (e.g., aluminum 2-cyclohexylphenoxide) improve compatibility and reduce side reactions .

-

Co-catalysts : Adding 1–2 mol% of FeCl₃ (as in WO2004014829A1 ) accelerates cyclohexene activation but risks over-alkylation .

Comparative Analysis of Synthetic Routes

Direct vs. Sequential Alkylation

-

Direct tri-alkylation :

Simultaneous addition of excess cyclohexene (3–5 equivalents) and catalyst at 200°C produces a mixture of mono-, di-, and tri-substituted products. This method is less selective, with tri-substituted yields <50% . -

Sequential alkylation :

Stepwise substitution with intermediate isolation improves purity but increases processing time. Distillation after each step achieves >90% purity for the final product .

By-Product Management

Common by-products include:

-

2,4-Dicyclohexylphenol : Resulting from incomplete tri-alkylation.

-

Cyclohexyl dimerization products : Formed via carbocation rearrangements at high temperatures.

Mitigation strategies :

-

Fractional distillation under reduced pressure (10–15 mmHg) to isolate this compound (boiling point: ~165–170°C at 10 mmHg) .

Industrial Scalability and Challenges

Process Intensification

Properties

CAS No. |

2130-62-3 |

|---|---|

Molecular Formula |

C24H36O |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

2,4,6-tricyclohexylphenol |

InChI |

InChI=1S/C24H36O/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h16-20,25H,1-15H2 |

InChI Key |

UUAIOYWXCDLHKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C(=C2)C3CCCCC3)O)C4CCCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.